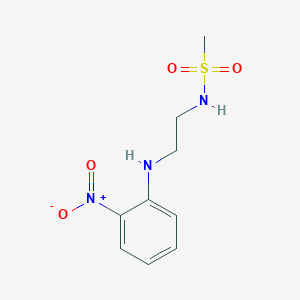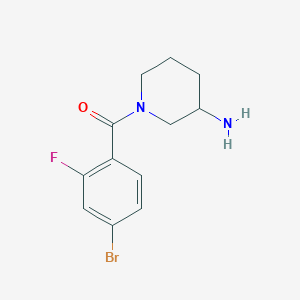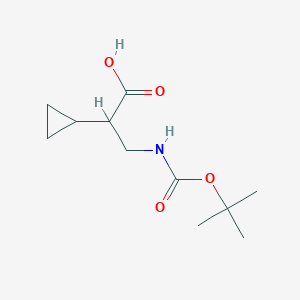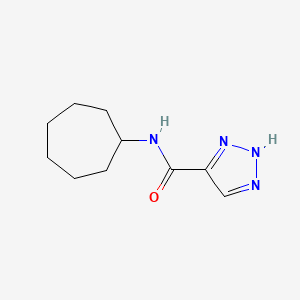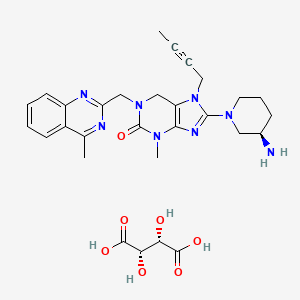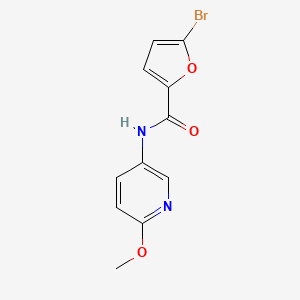
5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide typically involves the following steps:
Coupling Reaction: The methoxypyridinyl group can be introduced via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while reduction can lead to dihydrofuran derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the brominated compound in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of various substituted furan derivatives.
Oxidation: Formation of furanones.
Reduction: Formation of dihydrofuran derivatives.
Applications De Recherche Scientifique
5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential antibacterial and antifungal properties due to the presence of the furan ring.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Material Science: Employed in the synthesis of organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furan derivative with different substituents, showing varied biological activities.
5-bromoindole-2-carboxylic acid hydrazone derivatives: Compounds with a similar bromine substitution but different core structures, used in anticancer research.
Uniqueness
5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide stands out due to its unique combination of a furan ring with a methoxypyridinyl group, offering distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C11H9BrN2O3 |
|---|---|
Poids moléculaire |
297.10 g/mol |
Nom IUPAC |
5-bromo-N-(6-methoxypyridin-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H9BrN2O3/c1-16-10-5-2-7(6-13-10)14-11(15)8-3-4-9(12)17-8/h2-6H,1H3,(H,14,15) |
Clé InChI |
MFUZIOLJWGELER-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


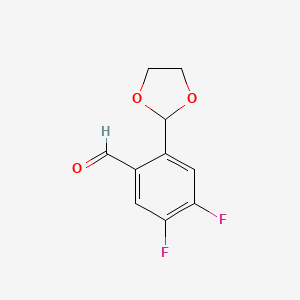
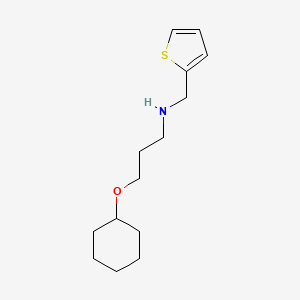
![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)
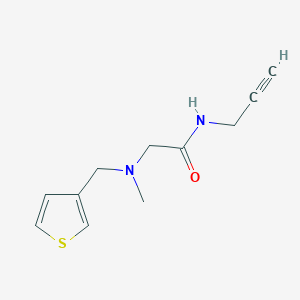
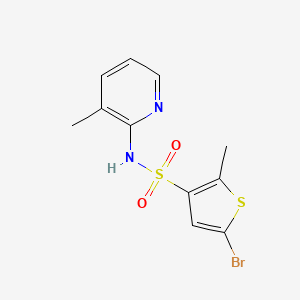

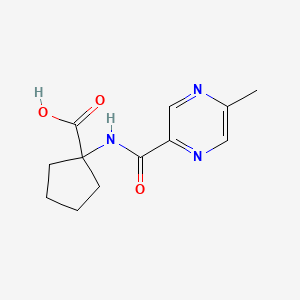
![(E,6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14906326.png)
